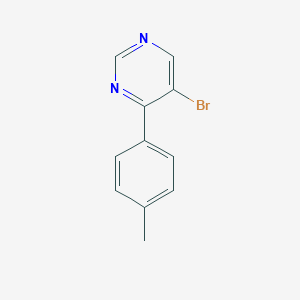

5-Bromo-4-(4-methylphenyl)pyrimidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-4-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)11-10(12)6-13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXXEMMIVLDQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602312 | |

| Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149323-50-2 | |

| Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-(4-methylphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-Bromo-4-(4-methylphenyl)pyrimidine. This compound belongs to the class of substituted pyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. This document outlines detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling and its characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Additionally, potential biological relevance is discussed in the context of signaling pathways commonly targeted by this class of compounds. All quantitative data are presented in a clear, tabular format, and key processes are visualized through workflow and pathway diagrams.

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₁H₉BrN₂ | - |

| Molecular Weight | 249.11 g/mol | Calculated |

| CAS Number | Not available | A CAS number for the isomer 5-Bromo-4-(2-methylphenyl)pyrimidine is 941294-34-4. |

| Predicted logP | 3.5 | Prediction based on computational models. |

| Predicted Solubility | Low in water | Prediction based on structural similarity to other poorly soluble pyrimidine derivatives. |

| Predicted Boiling Point | ~350-400 °C at 760 mmHg | Prediction based on computational models. |

| Predicted Melting Point | ~100-120 °C | Prediction based on related structures. |

Synthesis and Characterization

A plausible and efficient synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Experimental Workflow: Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Synthesis Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-chloro-5-bromopyrimidine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Expected signals would include a singlet for the pyrimidine proton, doublets for the aromatic protons of the 4-methylphenyl group, and a singlet for the methyl protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. The spectrum should show distinct signals for all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Analyze the compound using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry. The mass spectrum should display the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

-

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors and other therapeutic agents. Substituted pyrimidines often act as hinge-binding motifs in the ATP-binding pocket of kinases, leading to the inhibition of downstream signaling pathways that are often dysregulated in diseases such as cancer.

Representative Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could potentially be modulated by a pyrimidine-based kinase inhibitor.

Caption: A generalized kinase signaling pathway potentially inhibited by a pyrimidine-based compound.

Conclusion

This compound is a substituted pyrimidine with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its physicochemical properties, a reliable method for its synthesis, and standard protocols for its characterization. The information presented here is intended to facilitate further research and development involving this and related compounds. Researchers are encouraged to perform experimental validation of the predicted properties.

Spectroscopic and Structural Elucidation of 5-Bromo-4-(4-methylphenyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the novel heterocyclic compound, 5-Bromo-4-(4-methylphenyl)pyrimidine. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data obtained from validated computational models, alongside generalized experimental protocols for the techniques discussed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-based compounds in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established computational algorithms and provide a foundational dataset for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.95 | s | 1H | H-2 (Pyrimidine ring) |

| 8.65 | s | 1H | H-6 (Pyrimidine ring) |

| 7.65 | d | 2H | H-2', H-6' (Phenyl ring) |

| 7.30 | d | 2H | H-3', H-5' (Phenyl ring) |

| 2.45 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C-4 (Pyrimidine ring) |

| 158.0 | C-2 (Pyrimidine ring) |

| 157.5 | C-6 (Pyrimidine ring) |

| 141.0 | C-4' (Phenyl ring) |

| 134.0 | C-1' (Phenyl ring) |

| 130.0 | C-3', C-5' (Phenyl ring) |

| 129.5 | C-2', C-6' (Phenyl ring) |

| 118.0 | C-5 (Pyrimidine ring) |

| 21.5 | -CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic, -CH₃) |

| 1600-1580 | Strong | C=N stretch (Pyrimidine ring) |

| 1550-1450 | Strong | C=C stretch (Aromatic and Pyrimidine rings) |

| 1400-1350 | Medium | C-H bend (Aliphatic, -CH₃) |

| 1250-1150 | Medium | C-N stretch (Pyrimidine ring) |

| 1100-1000 | Strong | C-Br stretch |

| 850-800 | Strong | C-H out-of-plane bend (p-disubstituted phenyl) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Assignment |

| 262/264 | 98/100 | [M]⁺/ [M+2]⁺ (Molecular ion peak, bromine isotopes) |

| 247/249 | 40/40 | [M-CH₃]⁺ |

| 183 | 60 | [M-Br]⁺ |

| 168 | 30 | [M-Br-CH₃]⁺ |

| 91 | 70 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 1-2 mg) of solid this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Drop the resulting solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Instrument Setup:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

-

Data Acquisition: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample molecules. Electron Impact (EI) is a common technique for relatively small, volatile organic molecules.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity.

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: A generalized workflow for the synthesis and structural characterization of a chemical compound.

Crystal Structure of 5-Bromo-4-(4-methylphenyl)pyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-Bromo-4-(4-methylphenyl)pyrimidine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific crystallographic data for this exact compound in publicly accessible databases and literature, this document outlines the general methodologies and expected structural features based on closely related pyrimidine derivatives. The synthesis and theoretical analysis of similar compounds are also discussed to provide a foundational understanding for researchers in the field.

Introduction to Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a wide array of biologically active molecules. Their versatile chemical nature allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a bromine atom and a phenyl group, as in this compound, can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing and biological efficacy. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for structure-based drug design and the development of novel therapeutic agents.

Synthesis and Crystallization

The synthesis of this compound would typically proceed through established synthetic routes for pyrimidine derivatives. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine in the presence of a suitable catalyst. Subsequent bromination at the 5-position would yield the target compound.

General Synthetic Workflow:

Caption: General workflow for the synthesis and crystallographic analysis.

Experimental Protocol for Single Crystal Growth:

Growing single crystals suitable for X-ray diffraction is a critical step. A general protocol would involve:

-

Purification: The synthesized compound must be purified to the highest possible degree, typically using column chromatography or recrystallization.

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for organic molecules include ethanol, methanol, acetone, and ethyl acetate.

-

Crystallization Technique:

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent (the precipitant). The vapor of the volatile solvent slowly diffuses into the precipitant, leading to crystal formation.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

X-ray Crystallography

Once suitable single crystals are obtained, X-ray diffraction is employed to determine the atomic and molecular structure.

Data Collection and Structure Refinement Workflow:

Caption: Standard workflow for crystal structure determination.

Expected Crystallographic Data:

While specific data for this compound is not available, a summary of expected parameters based on similar pyrimidine structures is presented below. These values are hypothetical and would need to be determined experimentally.

| Crystallographic Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, C2/c, or P2₁2₁2₁ (Common) |

| Unit Cell Dimensions | |

| a (Å) | 5 - 15 |

| b (Å) | 8 - 20 |

| c (Å) | 10 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 2500 |

| Z (Molecules per unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.4 - 1.7 |

| R-factor | < 0.05 for a well-refined structure |

| Selected Bond Lengths and Angles (Expected) | |

| Bond | Length (Å) |

| C-Br | ~1.90 |

| C-N (pyrimidine ring) | ~1.33 - 1.38 |

| C-C (pyrimidine ring) | ~1.37 - 1.42 |

| C-C (phenyl ring) | ~1.39 (average) |

| C-C (pyrimidine-phenyl) | ~1.48 |

| Angle | Degrees (°) |

| C-N-C (pyrimidine ring) | ~115 - 125 |

| N-C-N (pyrimidine ring) | ~120 - 130 |

| Torsion Angle (pyrimidine-phenyl) | 20 - 60 (indicating a twisted conformation) |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would likely be governed by a combination of weak intermolecular interactions.

Potential Intermolecular Interactions:

Caption: Key intermolecular forces influencing crystal packing.

-

C-H...N Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors for hydrogen atoms from neighboring molecules.

-

Halogen Bonding: The bromine atom can participate in halogen bonds with nitrogen atoms or other electronegative atoms.

-

π-π Stacking: The aromatic pyrimidine and phenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

-

C-H...π Interactions: Hydrogen atoms can interact with the electron clouds of the aromatic rings.

Conclusion and Future Directions

While a definitive crystal structure for this compound is not yet publicly available, this guide provides a robust framework for its synthesis, crystallization, and structural analysis based on established principles and data from related compounds. The determination of its precise crystal structure would be a valuable contribution to the field, enabling detailed structure-activity relationship studies and providing insights for the rational design of new pyrimidine-based therapeutic agents. Future research should focus on the successful synthesis and crystallization of this compound to facilitate its full crystallographic characterization.

Navigating the Therapeutic Potential of 5-Bromo-4-aryl Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic substitution on the pyrimidine ring allows for the fine-tuning of pharmacological profiles, making its derivatives a fertile ground for drug discovery. This technical guide delves into the biological activities of a specific subclass: 5-bromo-4-aryl pyrimidine derivatives. While direct and extensive research on 5-Bromo-4-(4-methylphenyl)pyrimidine is limited in the public domain, this document synthesizes available data on structurally related 5-bromo-4-aryl pyrimidines to provide a comprehensive overview of their therapeutic potential, experimental evaluation, and underlying mechanisms of action.

Anticancer Activity: A Primary Therapeutic Avenue

Numerous studies have highlighted the potent anticancer activities of pyrimidine derivatives. The introduction of a bromine atom at the 5-position and an aryl group at the 4-position of the pyrimidine core has been explored as a strategy to enhance cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity

Research on related 5-bromo-pyrimidine analogs has demonstrated significant growth inhibitory effects across a panel of human cancer cell lines. For instance, novel series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cell lines such as HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia).[3] Several of these compounds have exhibited potent activity, with IC50 values in the nanomolar to low micromolar range, sometimes surpassing the efficacy of standard chemotherapeutic agents like doxorubicin.[1][3]

Table 1: In Vitro Anticancer Activity of Representative 5-Bromo-Aryl Pyrimidine Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5c | K562 | 0.08 | Dasatinib | 0.05 |

| 5e | K562 | 0.12 | Dasatinib | 0.05 |

| 6g | K562 | 0.15 | Dasatinib | 0.05 |

| 9e | K562 | 0.10 | Dasatinib | 0.05 |

| 9f | K562 | 0.09 | Dasatinib | 0.05 |

| 10c | K562 | 0.11 | Dasatinib | 0.05 |

Note: The data presented is for illustrative purposes and is based on findings for structurally related 5-bromo-pyrimidine derivatives, not specifically this compound.[3]

Kinase Inhibition: Targeting Key Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established pharmacophore for designing kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the kinase hinge region.[4]

The incorporation of a 5-bromo substituent can provide a vector for further chemical modifications through cross-coupling reactions, allowing for the exploration of the kinase active site.[4] Studies on 2-arylamino-4-aryl-pyrimidines have shown that these compounds can be potent inhibitors of kinases such as p21-Activated Kinase 1 (PAK1).[5] The 5-bromo substitution on the pyrimidine core, in combination with other structural features, has been shown to yield compounds with potent PAK1 inhibition and anti-proliferative activity in colon cancer cell lines.[5][6]

Furthermore, various pyrimidine derivatives have been investigated as inhibitors of other kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Bruton's tyrosine kinase (Btk), which are implicated in different cancer types.[7]

Signaling Pathway Perturbation

The anticancer effects of these pyrimidine derivatives are often attributed to their ability to interfere with critical signaling pathways that control cell proliferation, survival, and apoptosis.

Caption: Inhibition of receptor tyrosine kinases by 5-bromo-4-aryl pyrimidine derivatives.

Experimental Protocols

The evaluation of the biological activity of these compounds involves a series of standardized in vitro assays.

General Synthesis of 5-Bromo-4-aryl Pyrimidine Derivatives

A common synthetic route to 5-bromo-pyrimidine derivatives starts from a readily available precursor like 5-bromo-2,4-dichloropyrimidine.[3]

Caption: General synthetic workflow for 5-bromo-4-aryl pyrimidine derivatives.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.[3]

Protocol:

-

Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 96- or 384-well plate.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP and to introduce luciferase and luciferin to produce light.

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[4]

Structure-Activity Relationships (SAR)

While a detailed SAR for this compound is not available, general trends can be inferred from studies on related 5-bromo-4-aryl pyrimidines.

Caption: Key structural features influencing the biological activity of 5-bromo-4-aryl pyrimidines.

-

The 5-Bromo Group: Often serves as a key interaction point within the target protein's active site or as a handle for synthetic elaboration to explore different chemical spaces.[4]

-

The 4-Aryl Group: The nature and substitution pattern of the aryl ring at the 4-position significantly impact the compound's potency and selectivity. Electron-donating or -withdrawing groups on the aryl ring can modulate the electronic properties and steric bulk, influencing binding affinity.

-

Substituents at Other Positions (e.g., C2 and C6): Modifications at other positions on the pyrimidine ring are crucial for establishing key interactions, such as hydrogen bonds with the kinase hinge region, and for optimizing physicochemical properties like solubility and metabolic stability.

Conclusion and Future Directions

While the currently available literature does not provide an exhaustive profile of this compound, the collective evidence from structurally related 5-bromo-4-aryl pyrimidine derivatives strongly suggests that this class of compounds holds significant promise as a scaffold for the development of novel therapeutics, particularly in the realm of oncology. Their demonstrated anticancer activity and potential for kinase inhibition warrant further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Detailed structure-activity relationship studies, coupled with computational modeling, will be instrumental in identifying lead compounds with optimized potency, selectivity, and drug-like properties. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be critical for advancing their development towards clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]

- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the Pyrimidine Scaffold: A Technical Guide to Therapeutic Applications

For decades, the pyrimidine ring, a fundamental component of nucleic acids, has served as a cornerstone in medicinal chemistry. Its inherent biological relevance and synthetic tractability have led to the development of a vast array of substituted pyrimidine derivatives with diverse and potent therapeutic activities. This technical guide provides an in-depth exploration of the core therapeutic applications of these compounds, focusing on their roles as anticancer, antiviral, antibacterial, and kinase-inhibiting agents. Detailed experimental protocols, quantitative biological data, and visualizations of key molecular pathways are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Applications: Targeting the Machinery of Cell Proliferation

Substituted pyrimidines have emerged as a highly successful class of anticancer agents, primarily by interfering with nucleic acid synthesis and kinase signaling pathways that are crucial for tumor growth and survival.[1][2][3]

One of the most well-established anticancer pyrimidines is 5-fluorouracil (5-FU) .[3][4] This compound acts as an antimetabolite, where it is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which in turn inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[1] This disruption of DNA synthesis leads to cell death in rapidly dividing cancer cells.[1]

More recent advancements have focused on developing pyrimidine derivatives as potent and selective kinase inhibitors .[5][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.[5] Pyrido[2,3-d]pyrimidines, for instance, have been extensively investigated as inhibitors of various kinases, including tyrosine kinases (TKs), cyclin-dependent kinases (CDKs), and phosphatidylinositol 3-kinase (PI3K).[5][7] For example, Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is a CDK4/6 inhibitor approved for the treatment of breast cancer.[7]

Quantitative Data: Anticancer Activity of Substituted Pyrimidines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 5-Fluorouracil | Various solid tumors | Varies | Thymidylate Synthase Inhibitor | [1][3] |

| Pyrimidine-hydrazone derivatives | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Varies | Proliferation Inhibition | [2] |

| Indole-pyrimidine 4k | BEL-7402 | 0.016 | Tubulin Polymerization Inhibitor | [8] |

| Pyrimidine-sulfonamide hybrid 9a | HCT-116 | 9.64 | Antiproliferative | [9] |

| Pyrimidine-sulfonamide hybrid 9b | HT-29 | 9.95 | Antiproliferative | [9] |

| Thioether-containing pyrimidine–sulfonamide hybrid 17 | MDA-MB-231, MCF-7, T-47D | 2.40–2.50 | Antiproliferative, CA II Inhibition | [9] |

| Pyrido[2,3-d]pyrimidine 63 | PC-3, A-549 | 1.54, 3.36 | Anticancer | [7] |

| Phenylpyrazalopyrimidine 10 | HT-29, SK-OV-3 | 60.4 (c-Src), 90.5 (Btk), 110 (Lck) | Kinase Inhibition | [10] |

Signaling Pathway: EGFR Tyrosine Kinase Inhibition

Caption: EGFR signaling pathway and its inhibition by substituted pyrimidines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to evaluate the anticancer activity of substituted pyrimidines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The synthesized pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[11]

Antiviral Applications: Halting Viral Replication

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for the development of antiviral agents.[4] Many substituted pyrimidines function as nucleoside analogs that, once incorporated into the viral genome, terminate chain elongation or act as competitive inhibitors of viral polymerases.[12]

Notable examples of pyrimidine-based antiviral drugs include Zidovudine (AZT) and Stavudine (d4T) , which are used in the treatment of HIV.[4] These drugs are thymidine analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA chain by reverse transcriptase, leading to chain termination.[4] Similarly, Idoxuridine and Trifluridine are effective against herpes simplex virus (HSV) infections.[4][13]

Recent research has also explored non-nucleoside pyrimidine derivatives as antiviral agents. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated activity against coronaviruses.[14]

Quantitative Data: Antiviral Activity of Substituted Pyrimidines

| Compound/Derivative Class | Virus | EC50 (µM) | CC50 (µM) | Mechanism of Action | Reference |

| Zidovudine (AZT) | HIV | Varies | Varies | Reverse Transcriptase Inhibitor | [4] |

| Stavudine (d4T) | HIV | Varies | Varies | Reverse Transcriptase Inhibitor | [4] |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | 0.01 - 0.1 | >500 to >10,000 (stationary cells) | Plaque Formation Inhibition | [15] |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | HCoV-229E, HCoV-OC43 | Weak but selective activity | Not specified | Inhibition of virus-induced cytopathic effects | [14] |

| Substituted Pyrimidine glycosides (76-78) | HBV | Moderate | Mild | Viral Replication Inhibition | [16] |

Experimental Workflow: Antiviral Plaque Reduction Assay

Caption: Workflow for a typical antiviral plaque reduction assay.

Experimental Protocol: Antiviral Activity against Coronaviruses (Cytopathic Effect Inhibition Assay)

Objective: To determine the 50% effective concentration (EC50) of a compound that inhibits virus-induced cytopathic effects.

Methodology:

-

Cell Culture: Host cells susceptible to the target coronavirus (e.g., Vero E6 cells) are cultured in 96-well plates to form a confluent monolayer.

-

Compound Preparation: The substituted pyrimidine derivatives are serially diluted to obtain a range of concentrations.

-

Virus Infection: The cell culture medium is removed, and the cells are infected with the coronavirus in the presence of the different compound concentrations. A virus control (no compound) and a cell control (no virus, no compound) are included.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause cytopathic effects (CPE) in the virus control wells (e.g., 3-5 days).

-

CPE Evaluation: The cells are visually inspected under a microscope to assess the extent of CPE in each well. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTS or neutral red uptake).

-

Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the virus control. The EC50 is determined from the dose-response curve. The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to assess the compound's toxicity.[14]

Antibacterial Applications: Disrupting Bacterial Growth and Survival

Substituted pyrimidines have a long history as effective antibacterial agents.[17][18] A key mechanism of action for many antibacterial pyrimidines is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and certain amino acids.[19] Trimethoprim is a classic example of a 2,4-diaminopyrimidine that selectively inhibits bacterial DHFR.[4][17]

More recent research has focused on developing novel pyrimidine derivatives to combat the growing threat of antibiotic resistance. For example, a thiophenyl-pyrimidine derivative has been shown to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs), by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[20]

Quantitative Data: Antibacterial Activity of Substituted Pyrimidines

| Compound/Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Mechanism of Action | Reference |

| Trimethoprim | Various bacteria | Varies | Varies | Dihydrofolate Reductase Inhibitor | [4][17] |

| Chalcone substituted pyrimidines (m-bromo derivative) | E. coli | Appreciable activity | Not specified | Not specified | [17] |

| Thiophenyl-pyrimidine derivative | MRSA, VREs | Not specified | Not specified | FtsZ Polymerization Inhibition | [20] |

| Pyrimido-pyrimidine 58 | E. coli | 12 (at 25 µg/mL) | Not specified | Not specified | [21] |

| Pyrimido-pyrimidine 58 | S. aureus | 13 (at 25 µg/mL) | Not specified | Not specified | [21] |

| Pyrimidine linked thiazolidinedione derivatives | Various bacteria | Not specified | Varies | Not specified | [21] |

Logical Relationship: Mechanism of Action of DHFR Inhibitors

Caption: Logical flow of DHFR inhibition by substituted pyrimidines.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

Methodology:

-

Bacterial Culture: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The substituted pyrimidine derivative is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

-

Confirmation: The results can be confirmed by plating a sample from the clear wells onto agar plates to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Kinase Inhibitors: Modulating Cellular Signaling

The pyrimidine scaffold has proven to be a privileged structure for the design of kinase inhibitors, with several pyrimidine-based drugs approved for clinical use.[22][23] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[22]

The versatility of the pyrimidine core allows for substitutions at various positions to achieve selectivity for different kinases. For example, pyrazolo[3,4-d]pyrimidines have been extensively explored as inhibitors of a wide range of kinases, including Src family kinases, Bruton's tyrosine kinase (BTK), and epidermal growth factor receptor (EGFR).[22][23] Ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent BTK inhibitor used in the treatment of B-cell cancers.[10]

Quantitative Data: Kinase Inhibitory Activity of Substituted Pyrimidines

| Compound/Derivative Class | Kinase Target | IC50 (nM) | Reference |

| Pyrazolo[3,4-d]pyrimidine 11 | BTK | 7.95 | [22] |

| Pyrazolo[3,4-d]pyrimidine 38 | mTOR | 15 | [22] |

| 2-morpholino, 4-substituted, 6-(3-hydroxyphenyl) pyrimidines | PI3Kα | Nanomolar range | [24] |

| Indole-pyrimidine 4k | Tubulin Polymerization | 790 | [8] |

| Thioether-containing pyrimidine–sulfonamide hybrid 17 | CA II (Kᵢ) | 1.72 | [9] |

| Phenylpyrazalopyrimidine 10 | c-Src | 60,400 | [10] |

| Phenylpyrazalopyrimidine 10 | Btk | 90,500 | [10] |

| Phenylpyrazalopyrimidine 10 | Lck | 110,000 | [10] |

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted pyrimidines.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

-

Reagents: Purified recombinant kinase, kinase substrate (peptide or protein), ATP, and a detection reagent (e.g., Kinase-Glo®).

-

Assay Setup: The assay is performed in a 96- or 384-well plate. The substituted pyrimidine inhibitor is serially diluted and added to the wells.

-

Kinase Reaction: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The reaction is incubated at a specific temperature for a set time.

-

Luminescence Detection: A detection reagent is added that measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity. The luminescent signal is read using a luminometer.

-

Data Analysis: The kinase activity is calculated as a percentage of the activity in the absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[24]

Conclusion

The substituted pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery and development of new therapeutic agents. Its inherent biological significance and synthetic versatility have enabled the creation of a diverse array of molecules that can potently and selectively modulate key biological targets. From established anticancer and antiviral drugs to novel kinase inhibitors and antibacterials, the pyrimidine core remains at the forefront of medicinal chemistry. Future research will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocycle, leading to the development of next-generation medicines to address a wide range of diseases.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. scispace.com [scispace.com]

- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

In Silico Modeling of 5-Bromo-4-(4-methylphenyl)pyrimidine Interactions: A Technical Guide

Introduction

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is a prevalent scaffold in a vast array of biologically active molecules.[1][2] The versatility of the pyrimidine ring allows for structural modifications that enable interaction with a wide range of biological targets, making it a privileged scaffold in drug discovery.[3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties.[4]

Among the various classes of pyrimidine derivatives, 5-bromo-pyrimidines have emerged as particularly promising therapeutic agents. The bromine atom at the 5-position can significantly influence the compound's electronic properties and can serve as a handle for further synthetic modifications. Notably, novel series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated as potent tyrosine kinase inhibitors, highlighting their potential in oncology.[5]

This technical guide provides an in-depth overview of the in silico methodologies used to model the interactions of 5-Bromo-4-(4-methylphenyl)pyrimidine with its biological targets. As specific experimental data for this exact compound is not publicly available, this document will serve as a comprehensive guide by presenting a hypothetical case study based on established computational techniques and data from structurally related pyrimidine analogs. The protocols and data herein are representative of a typical drug discovery workflow and are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

This section details the standard computational methodologies for investigating the interaction of a small molecule, such as this compound, with a protein target.

Target Identification and Preparation

The initial step in any in silico study is the identification and preparation of the biological target. Pyrimidine derivatives are known to inhibit various kinases.[6] For this hypothetical study, we will consider a generic Tyrosine Kinase as the target.

Protocol:

-

Obtain Protein Structure: The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model is built using a server like SWISS-MODEL, based on the amino acid sequence.

-

Protein Preparation: The retrieved protein structure is prepared for docking. This typically involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms, which are usually not resolved in X-ray crystal structures.

-

Assigning protonation states to amino acid residues at a physiological pH.

-

Repairing any missing side chains or loops.

-

This preparation is often performed using software like AutoDockTools or Maestro (Schrödinger).

-

Ligand Preparation

The 3D structure of the ligand, this compound, must be generated and optimized.

Protocol:

-

2D Structure Generation: The 2D structure of the molecule is drawn using chemical drawing software like ChemDraw.

-

3D Conversion and Optimization: The 2D structure is converted into a 3D structure. An initial geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94). This is followed by a more accurate quantum mechanical calculation (e.g., using Density Functional Theory) to obtain the lowest energy conformation. Software like Marvin Sketch or Avogadro can be used for this purpose.[7]

-

File Format Conversion: The optimized ligand structure is saved in a suitable format (e.g., .mol2 or .pdbqt) for the docking software.[7]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This helps in understanding the binding mode and estimating the binding affinity.

Protocol:

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The size of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate and translate freely.

-

Docking Simulation: The docking simulation is performed using software like AutoDock Vina. The software samples different conformations of the ligand within the active site and scores them based on a scoring function, which estimates the binding free energy.

-

Pose Analysis: The resulting docking poses are analyzed. The pose with the lowest binding energy is typically considered the most probable binding mode. The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system.

Protocol:

-

System Preparation: The best-ranked docked complex from the molecular docking study is used as the starting point. The complex is solvated in a box of water molecules, and ions are added to neutralize the system.

-

Minimization and Equilibration: The system is subjected to energy minimization to remove any steric clashes. This is followed by a two-phase equilibration process: first under an NVT ensemble (constant Number of particles, Volume, and Temperature) and then under an NPT ensemble (constant Number of particles, Pressure, and Temperature). This ensures the system is stable at the desired temperature and pressure.

-

Production Run: A production MD run is carried out for a significant period (e.g., 100 nanoseconds). The trajectory of the atoms is saved at regular intervals.

-

Trajectory Analysis: The trajectory is analyzed to calculate various parameters, such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions over time.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of pyrimidine analogs, with this compound (Compound 1) as the lead compound, targeting a hypothetical Tyrosine Kinase.

Table 1: Molecular Docking Results of Pyrimidine Analogs

| Compound ID | Structure | Binding Affinity (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |

|---|---|---|---|---|

| 1 | This compound | -9.2 | 2 | MET793, LYS745 |

| 2 | 5-Chloro-4-(4-methylphenyl)pyrimidine | -8.8 | 2 | MET793, LYS745 |

| 3 | 5-Bromo-4-(phenyl)pyrimidine | -8.5 | 1 | MET793 |

| 4 | 5-Bromo-4-(4-hydroxyphenyl)pyrimidine | -9.8 | 4 | MET793, LYS745, ASP855 |

| 5 | 4-(4-methylphenyl)pyrimidine | -7.9 | 1 | MET793 |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| Compound ID | Average RMSD of Ligand (Å) | Average RMSD of Protein Cα (Å) | Key Interaction Occupancy (%) |

|---|---|---|---|

| 1 | 1.5 ± 0.3 | 2.1 ± 0.4 | H-bond with MET793: 95% |

| 4 | 1.2 ± 0.2 | 2.0 ± 0.3 | H-bond with MET793: 98%, H-bond with ASP855: 85% |

Table 3: In Vitro Biological Activity (Hypothetical)

| Compound ID | IC50 (µM) for Tyrosine Kinase |

|---|---|

| 1 | 0.52 |

| 2 | 0.75 |

| 3 | 1.10 |

| 4 | 0.15 |

| 5 | 3.20 |

Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates the logical workflow of the in silico modeling process described in this guide.

Caption: Workflow for in silico modeling and lead optimization.

Hypothetical Kinase Signaling Pathway

This diagram shows a simplified signaling pathway that can be inhibited by a tyrosine kinase inhibitor like this compound.

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

In silico modeling serves as an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules. This guide has outlined the core computational methodologies for investigating the interactions of this compound, a representative of the pharmacologically significant pyrimidine class of compounds. Through a combination of molecular docking, molecular dynamics, and QSAR studies, researchers can gain profound insights into the binding mechanisms, stability, and structure-activity relationships of novel drug candidates. The hypothetical data and visualizations presented underscore the power of these techniques to guide the rational design and optimization of more potent and selective therapeutic agents. While this guide focused on a hypothetical case, the detailed protocols are broadly applicable to a wide range of ligand-target systems, providing a solid foundation for computational drug discovery efforts.

References

- 1. ijpbs.com [ijpbs.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 [mdpi.com]

- 7. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Stability of 5-Bromo-4-(4-methylphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Bromo-4-(4-methylphenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a reactive brominated pyrimidine core and a substituted phenyl group—this molecule presents a versatile scaffold for the synthesis of novel therapeutic agents. Understanding its reactivity and stability is crucial for its effective use in the synthesis of more complex molecules and for the development of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles.

Chemical Properties and Synthesis

This compound belongs to the class of arylpyrimidines. The pyrimidine ring is an essential component of nucleobases in DNA and RNA, making its derivatives a significant focus in the development of various therapeutic agents, including anticancer, antiviral, and antimicrobial drugs. The presence of a bromine atom at the 5-position and a 4-methylphenyl (p-tolyl) group at the 4-position of the pyrimidine ring dictates the molecule's characteristic reactivity and potential biological activity.

Synthesis

The primary synthetic route to this compound and related 4-arylpyrimidines involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a brominated pyrimidine derivative with an appropriate boronic acid.

Table 1: Representative Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉BrN₂ | - |

| Molecular Weight | 249.11 g/mol | - |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Not available for this specific compound. Related 5-bromo-4-arylpyrimidines exhibit a wide range of melting points. | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water (predicted). | - |

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 4,5-dibromopyrimidine and 4-methylphenylboronic acid.

Materials:

-

4,5-dibromopyrimidine

-

4-methylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dibromopyrimidine (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).

-

Stir the reaction mixture at 80-90 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Table 2: Representative Reaction Parameters for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-Bromopyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 80-90 (estimated) |

Note: The yield is an estimation based on similar reactions reported in the literature.

Chemical Reactivity

The reactivity of this compound is primarily governed by the pyrimidine ring and the bromine substituent. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, while the bromine atom at the 5-position is an excellent leaving group for various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The C-Br bond at the 5-position is highly susceptible to oxidative addition, making it the preferred site for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, providing a powerful tool for the diversification of this scaffold.

Nucleophilic Aromatic Substitution

The pyrimidine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. While the bromine at C5 can be displaced, other positions on the pyrimidine ring might also be susceptible to nucleophilic attack depending on the reaction conditions and the presence of other activating or deactivating groups.

Other Reactions

The 4-(4-methylphenyl)pyrimidine core can also undergo other transformations, such as reactions involving the methyl group of the tolyl substituent (e.g., oxidation or halogenation under specific conditions).

Caption: Workflow for the synthesis of this compound.

Stability Studies

The stability of a drug candidate is a critical parameter that influences its development, formulation, and storage. Forced degradation studies are performed to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions. This helps to rapidly assess the compound's intrinsic stability.

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Description |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours |

| Oxidative Degradation | 3-6% H₂O₂ at room temperature for 24-48 hours |

| Thermal Degradation | Solid-state at 80-100 °C for 48-72 hours |

| Photostability | Exposure to UV (200 watt hours/m²) and visible light (1.2 million lux hours) |

Experimental Protocols for Stability Studies

This protocol outlines a procedure to assess the rate of hydrolysis of the test substance as a function of pH.

Materials:

-

This compound

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Constant temperature bath

-

HPLC system with a suitable column and detector

Procedure:

-

Preliminary Test:

-

Prepare solutions of the test substance in sterile buffer solutions at pH 4, 7, and 9.

-

Incubate the solutions at 50 °C in the dark for 5 days.

-

Analyze the samples at regular intervals to determine the extent of degradation. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

-

Extended Test (if necessary):

-

If significant degradation is observed in the preliminary test, conduct further studies at different temperatures (e.g., 25 °C, 40 °C, and 50 °C) for the pH values where instability was noted.

-

Analyze samples at multiple time points to determine the rate of hydrolysis and calculate the half-life (t₁/₂) of the compound under each condition.

-

This protocol is designed to evaluate the photostability of the drug substance.

Materials:

-

This compound (solid and in solution)

-

Chemically inert and transparent containers

-

Photostability chamber with a calibrated light source (cool white fluorescent and near UV lamps)

-

HPLC system

Procedure:

-

Expose the test substance, both in the solid state and in solution, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to serve as a dark control.

-

Analyze the exposed and control samples by a validated stability-indicating HPLC method to determine the extent of degradation.

Thermal stability can be assessed by storing the solid compound at elevated temperatures and by using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Procedure (Isothermal Stressing):

-

Place a known amount of the solid compound in a controlled temperature oven at a specified temperature (e.g., 80 °C).

-

Withdraw samples at predetermined time intervals.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Table 4: Predicted Stability Profile of this compound

| Condition | Stability | Predicted Degradation Products |

| Acidic (pH < 4) | Likely to be unstable | Hydrolysis of the pyrimidine ring or debromination |

| Neutral (pH 7) | Expected to be relatively stable | Minimal degradation |

| Basic (pH > 9) | May show some degradation | Ring opening or other base-catalyzed reactions |

| Oxidative | Susceptible to oxidation | N-oxides, hydroxylated derivatives |

| Thermal | Moderately stable | Debromination, decomposition at high temperatures |

| Photolytic | Potentially unstable | Debromination, photodimerization, or rearrangement |

graph "Forced_Degradation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound" [label="this compound"]; "Stress_Conditions" [label="Acid Hydrolysis\nBase Hydrolysis\nOxidation (H2O2)\nThermal Stress\nPhotolytic Stress"]; "Analysis" [label="Stability-Indicating HPLC Method"]; "Data_Evaluation" [label="Identify Degradants\nDetermine Degradation Pathways\nAssess Intrinsic Stability"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Compound"; "Compound" -> "Stress_Conditions"; "Stress_Conditions" -> "Analysis"; "Analysis" -> "Data_Evaluation"; "Data_Evaluation" -> "End"; }

Caption: General workflow for forced degradation studies.

Biological Activity and Potential Signaling Pathways

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, and they are a common scaffold in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Kinase Inhibition

The this compound scaffold possesses structural features that suggest potential as a kinase inhibitor. The pyrimidine core can act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a common interaction for many kinase inhibitors. The substituents at the 4 and 5 positions can be modified to achieve potency and selectivity for specific kinases.

Potential Signaling Pathway: Generic Kinase Signaling

While the specific kinase targets for this compound are not yet identified, a general kinase signaling pathway is presented below to illustrate the potential mechanism of action for this class of compounds. Inhibition of a specific kinase can block downstream signaling, leading to various cellular responses such as apoptosis, cell cycle arrest, or inhibition of proliferation.

Caption: A generic kinase signaling pathway potentially targeted by pyrimidine inhibitors.

Experimental Protocol: In Vitro Kinase Assay

This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound (test compound)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, etc.)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are commonly employed to predict in vivo metabolism.

Table 5: Predicted Metabolic Hotspots

| Position | Metabolic Reaction | Enzyme Family |

| Tolyl-methyl group | Hydroxylation | Cytochrome P450 (CYP) |

| Pyrimidine ring | Oxidation | Cytochrome P450 (CYP) |

| Aryl ring | Hydroxylation | Cytochrome P450 (CYP) |

graph "Metabolic_Stability_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubation" [label="Incubate compound with\nliver microsomes/hepatocytes\nand NADPH"]; "Sampling" [label="Collect samples at\ndifferent time points"]; "Analysis" [label="LC-MS/MS analysis to\nquantify parent compound"]; "Data_Processing" [label="Calculate half-life (t1/2)\nand intrinsic clearance (CLint)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Incubation"; "Incubation" -> "Sampling"; "Sampling" -> "Analysis"; "Analysis" -> "Data_Processing"; "Data_Processing" -> "End"; }

Caption: General workflow for assessing in vitro metabolic stability.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for further chemical modification, particularly through Suzuki-Miyaura cross-coupling at the C5-bromo position. Its stability is a critical consideration for its synthesis, storage, and development as a potential drug candidate. The pyrimidine core suggests that this class of compounds may exhibit interesting biological activities, potentially through the inhibition of kinase signaling pathways. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and related pyrimidine derivatives. Further empirical studies are necessary to fully characterize the specific properties and biological activity of this compound.

A Comprehensive Guide to the Synthesis of 4-Aryl-5-Bromopyrimidines for Researchers and Drug Development Professionals

An in-depth exploration of the primary synthetic routes, experimental protocols, and comparative analysis of methodologies for the preparation of 4-aryl-5-bromopyrimidines, a key scaffold in medicinal chemistry.

The 4-aryl-5-bromopyrimidine core is a privileged structural motif found in a wide array of biologically active molecules, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. This technical guide provides a detailed literature review of the primary synthetic strategies for obtaining these valuable compounds, with a focus on palladium-catalyzed cross-coupling reactions and electrophilic arylation methods. This document is intended to serve as a practical resource for scientists, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the reaction workflows.

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Approach

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, represent the most prevalent and versatile methods for the synthesis of 4-aryl-5-bromopyrimidines. These reactions typically involve the coupling of a dihalopyrimidine with an organometallic reagent in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 4-aryl-5-bromopyrimidine synthesis, this reaction typically involves the regioselective coupling of a 4,5-dihalopyrimidine with an arylboronic acid. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend, governed by the carbon-halogen bond dissociation energy, makes the oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens.[1]

Furthermore, the position of the halogen on the electron-deficient pyrimidine ring plays a crucial role in determining the regioselectivity of the reaction. The established order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5.[1][2] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.[1] This inherent reactivity profile allows for the selective mono-arylation at the C4 position of a 4,5-dihalopyrimidine, leaving the halogen at the C5 position intact.

While specific examples detailing the Suzuki-Miyaura coupling of 4,5-dibromopyrimidine to yield 4-aryl-5-bromopyrimidines are not extensively reported in the reviewed literature, the principles of regioselectivity strongly support its feasibility. The following table outlines a generalized protocol and expected yields based on the coupling of other dihalopyrimidines.[3][4]

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of 4,5-Dihalopyrimidines

| Dihalopyrimidine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-Aryl-5-halopyrimidine |

| 4,5-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | Good to Excellent (estimated) |

| 4,5-Dibromopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | Good to Excellent (estimated) |

| 4,5-Dibromopyrimidine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | Good to Excellent (estimated) |

Note: The yields are estimated based on similar transformations reported in the literature for other dihalopyrimidines.[3]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

To a microwave vial is added 4,5-dibromopyrimidine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol). The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). A degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) is then added. The reaction mixture is irradiated in a microwave reactor at 100 °C for 15 minutes. After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-5-bromopyrimidine.[3]

Diagram: Suzuki-Miyaura Coupling Workflow

Stille Coupling